Ethyl 4-(2,3-difluoro-phenoxy)butanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14F2O3 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 4-(2,3-difluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14F2O3/c1-2-16-11(15)7-4-8-17-10-6-3-5-9(13)12(10)14/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
JPZWFBUHEURMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 4 2,3 Difluoro Phenoxy Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of Ethyl 4-(2,3-difluoro-phenoxy)butanoate would be expected to show distinct signals for each chemically non-equivalent proton. The ethyl group would present as a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃), a result of spin-spin coupling. The butanoate chain would exhibit three sets of signals: a triplet for the methylene group adjacent to the ester carbonyl, a multiplet for the central methylene group, and a triplet for the methylene group attached to the phenoxy oxygen. The aromatic region would display complex multiplets for the three protons on the difluorophenoxy ring, with their chemical shifts and coupling patterns influenced by the positions of the two fluorine atoms.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -O-CH₂-CH₃ | ~ 4.1 | Quartet | ~ 7.1 |
| -O-CH₂-CH₃ | ~ 1.2 | Triplet | ~ 7.1 |
| -C(=O)-CH₂- | ~ 2.5 | Triplet | ~ 7.0 |
| -CH₂-CH₂-CH₂- | ~ 2.1 | Multiplet | - |
| -O-CH₂- | ~ 4.0 | Triplet | ~ 6.5 |
| Aromatic-H | ~ 6.8 - 7.2 | Multiplet | - |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester group at the downfield end of the spectrum (around 170-175 ppm). The carbons of the ethyl group and the butanoate chain would appear in the aliphatic region. The six carbons of the difluorophenoxy ring would each give a distinct signal, with their chemical shifts significantly affected by the C-F bonds, exhibiting characteristic coupling patterns (¹J_CF, ²J_CF, etc.).
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~ 173 |
| -O-CH₂-CH₃ | ~ 60 |
| -O-CH₂-CH₃ | ~ 14 |
| -C(=O)-CH₂- | ~ 30 |
| -CH₂-CH₂-CH₂- | ~ 24 |
| -O-CH₂- | ~ 67 |
| Aromatic C-F | ~ 140 - 155 (doublets) |
| Aromatic C-H | ~ 110 - 125 |
| Aromatic C-O | ~ 145 |
Fluorine-19 NMR (¹⁹F NMR) for Fluoroorganic Systems
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two fluorine atoms on the aromatic ring. The chemical shifts of these signals are highly sensitive to their electronic environment. Furthermore, these fluorine signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling).
Advanced NMR Techniques for Complex Structural Assignment
To unambiguously assign all proton and carbon signals, especially in the complex aromatic region, advanced 2D NMR techniques would be employed. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ethyl and butanoate chains, and among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the ethyl butanoate moiety to the difluorophenoxy ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the exact molecular weight of this compound and, consequently, its elemental formula. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The expected exact mass for C₁₂H₁₄F₂O₃ would be calculated and compared to the experimentally observed value.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Cleavage of the butanoate side chain.
Fragmentation of the difluorophenoxy ring.
Interactive Data Table: Predicted HRMS Fragmentation Data
| m/z (Fragment) | Possible Fragment Structure |
| [M]+ | C₁₂H₁₄F₂O₃⁺ |
| [M - OCH₂CH₃]+ | C₁₀H₉F₂O₂⁺ |
| [M - CH₂CH₂COOCH₂CH₃]+ | C₆H₃F₂O⁺ |
| [C₆H₃F₂O]+ | Difluorophenoxy cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. resolvemass.ca In the context of this compound, GC-MS serves to separate the compound from any volatile impurities prior to its mass analysis. The gas chromatogram would provide the retention time of the pure compound, which is a characteristic feature under specific chromatographic conditions.
Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum displays the molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this compound (molar mass: 244.23 g/mol ), the molecular ion peak would be expected at an m/z of 244. Common fragmentation pathways for aromatic esters include cleavage of the ester group and fragmentation of the alkyl chain. acs.org
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Structural Interpretation |
| 244 | [C12H14F2O3]+• | Molecular Ion |
| 199 | [C10H9F2O2]+ | Loss of the ethoxy group (-OCH2CH3) |
| 171 | [C9H7F2O]+ | Loss of the butanoate group |
| 130 | [C6H3F2O]+ | Difluorophenoxy cation |
| 77 | [C6H5]+ | Phenyl cation (less likely due to difluoro substitution) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
For the analysis of non-volatile species, including potential impurities or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov LC-MS is particularly useful for analyzing phenoxy acid herbicides and related compounds. researchgate.netnih.gov The compound would first be separated on a liquid chromatography column, likely a reverse-phase column, and the eluent would then be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds. econference.io The resulting mass spectrum would show the protonated molecule [M+H]+ or other adducts, which would aid in confirming the molecular weight of the compound and any non-volatile impurities.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The presence of the ester functional group would be confirmed by a strong carbonyl (C=O) stretching vibration. The aromatic ring and the ether linkage would also produce distinct absorption bands. While a specific experimental spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on the analysis of similar molecules. jsta.cl
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm-1) (Predicted) | Vibrational Mode | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2850-2980 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch | Ester |
| ~1580-1620 | C=C stretch | Aromatic Ring |
| ~1250-1300 | C-O stretch | Aryl Ether |
| ~1100-1200 | C-O stretch | Ester |
| ~1000-1100 | C-F stretch | Aryl Fluoride |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the vibrations of the aromatic ring and the carbon-carbon bonds of the alkyl chain. The C-O-C symmetric stretch of the ether linkage may also be more prominent in the Raman spectrum. aip.org As with IR spectroscopy, specific experimental data is not available, but characteristic Raman shifts can be predicted.
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm-1) (Predicted) | Vibrational Mode | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2850-2980 | C-H stretch | Aliphatic |
| ~1600 | C=C stretch | Aromatic Ring |
| ~1000 | Ring breathing mode | Aromatic Ring |
| ~900 | C-O-C symmetric stretch | Ether |
Chromatographic Methods for Purity Assessment, Separation, and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of this compound, separating it from impurities, and for quantitative analysis. youtube.com High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for purity determination in the pharmaceutical industry. pathogenia.comalwsci.com A validated HPLC method would allow for the separation and quantification of the main compound and any related substances. The chromatographic purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. royed.in
Gas Chromatography (GC), often with a flame ionization detector (FID), is also a valuable tool for purity assessment, particularly for volatile impurities. alwsci.com The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its potential impurities. These chromatographic methods are fundamental in quality control to ensure the compound meets the required purity specifications.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), would be a primary method for identification and quantification.
In a hypothetical scenario, a GC-MS method could be developed using a capillary column with a non-polar or medium-polarity stationary phase. The analysis of a related compound, Ethyl 4-bromobutyrate, utilized a low-polarity 5% diphenyl/95% dimethyl polysiloxane stationary phase, which could serve as a starting point. The temperature program would be optimized to ensure the separation of the target analyte from any impurities or matrix components. The mass spectrometer would then provide fragmentation patterns that could confirm the molecular structure of this compound.
Challenges in the GC analysis of similar compounds can include thermal decomposition in the injector. For some esters, this can be mitigated by optimizing the injector temperature or by using derivatization techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a complementary technique to GC, particularly for compounds that may not be sufficiently volatile or thermally stable. An HPLC method for this compound would likely employ reverse-phase chromatography.
Based on methods for similar esters, such as Ethyl 4-chloro-3-oxobutanoate, a C18 column would be a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, possibly with an acid modifier like formic or phosphoric acid to improve peak shape. Detection could be achieved using a UV detector, as the phenoxy group would provide a chromophore. For more selective and sensitive detection, HPLC coupled with mass spectrometry (LC-MS) could be employed.
Sample Preparation and Derivatization Strategies for Analytical Precision
Effective sample preparation is critical for accurate and precise analytical results. The choice of sample preparation technique would depend on the matrix in which this compound is being analyzed.
For environmental samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be used to isolate and concentrate the analyte. The choice of solvents for LLE or the sorbent material for SPE would need to be optimized for the specific properties of this compound.
Derivatization is a strategy used to improve the chromatographic properties or detectability of an analyte. For some related phenoxy-acid compounds, esterification is a common derivatization step to increase their volatility for GC analysis. However, since this compound is already an ethyl ester, this particular derivatization would not be necessary unless transesterification to a different ester is desired for analytical purposes. For GC analysis, derivatization to form a more thermally stable or more easily detectable derivative could be explored if the parent compound shows poor chromatographic behavior.
Environmental Fate and Biotransformation of Fluorinated Esters, Including Ethyl 4 2,3 Difluoro Phenoxy Butanoate Analogues
Abiotic Degradation Pathways of Fluorinated Aromatic Esters
Abiotic degradation processes, including photohydrolysis and thermal degradation, play a crucial role in the transformation of fluorinated aromatic esters in the environment. These pathways can lead to the breakdown of the ester and the potential cleavage of the highly stable C-F bond.
The photolytic degradation of fluorinated phenols, which can be formed from the hydrolysis of corresponding phenoxy esters, has been studied under various aqueous conditions. researchgate.net Research on model compounds such as 2-, 3-, and 4-fluorophenol, as well as 2,6- and 3,5-difluorophenol, has shown that photolysis can lead to the formation of various byproducts. researchgate.net The specific degradation products and pathways are influenced by factors such as pH and the presence of other reactive species like hydroxyl radicals. researchgate.net For instance, the photolysis of sitagliptin, which contains an Ar-F motif, resulted in the production of fluoride, indicating C-F bond cleavage. researchgate.net
| Compound | Photolysis Conditions | Observed Products |
| 2-, 3-, 4-Fluorophenol | Aqueous solution, varied pH | Fluorinated byproducts |
| 2,6-, 3,5-Difluorophenol | Aqueous solution, varied pH | Fluorinated byproducts |
| Sitagliptin (Ar-F motif) | Aqueous solution | Fluoride |
Thermal degradation is a significant abiotic pathway for the breakdown of fluoroorganic compounds, particularly fluoropolymers. cswab.orgdioxin20xx.org The thermolysis of fluorinated polymers like polytetrafluoroethylene (PTFE) can produce a variety of degradation products, including trifluoroacetate and other perhalogenated acids. cswab.orgturi.org The degradation of PTFE can begin at temperatures as low as 260°C, with significant decomposition occurring above 400°C. dioxin20xx.org The specific products formed depend on the temperature and atmospheric conditions. cswab.orgturi.org For instance, at 450°C in the presence of air, carbonyl fluoride and hydrogen fluoride are major decomposition products of PTFE. turi.org Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) suggest a mechanism involving HF elimination and the formation of perfluorinated α-lactones, which then degrade to shorter-chain perfluorinated acyl fluorides and carbon monoxide.
| Compound/Material | Degradation Temperature | Major Degradation Products |
| Polytetrafluoroethylene (PTFE) | > 400°C | Carbonyl fluoride, Hydrogen fluoride, Trifluoroacetate, Perfluorinated acids |
| Perfluorinated Carboxylic Acids (PFCAs) | Theoretical studies | Perfluorinated α-lactones, Perfluorinated acyl fluorides, Carbon monoxide |
| Fluoroacetic acid | 295–382°C (in silica) | Carbon monoxide, Formaldehyde, Carbon dioxide, Silicon tetrafluoride, Fluoroacetyl fluoride |
Microbial Degradation and Defluorination of Organofluorine Compounds
Microorganisms have evolved diverse metabolic strategies to degrade a wide range of organic compounds, including those containing fluorine. researchgate.netmdpi.com The cleavage of the C-F bond, known as defluorination, is a critical step in the complete mineralization of these compounds. mdpi.comnih.gov
Under aerobic conditions, microorganisms employ various enzymes to initiate the degradation of fluorinated compounds. nih.gov Oxygenases play a key role in activating aromatic rings for subsequent cleavage. mdpi.com The aerobic degradation of fluoroanilines, for example, has been shown to proceed via meta-cleavage pathways. nih.gov Studies on activated sludge communities have demonstrated that the aerobic microbial defluorination of short-chain fluorinated carboxylic acids is structure-specific, with β-C-F bonds being particularly susceptible to cleavage. acs.org However, the biodegradability of fluorinated surfactants can vary significantly, with some being readily degradable under aerobic conditions while others are recalcitrant. nih.gov
In the absence of oxygen, anaerobic microorganisms can also transform fluorinated aromatic compounds. researchgate.netnih.gov The complete anaerobic degradation of fluoroaromatics like 2- and 4-fluorobenzoate has been observed in denitrifying and sulfate-reducing bacteria. researchgate.netnih.gov A key step in this process is the activation of the fluorinated compound to a coenzyme A (CoA) ester, which is then followed by enzymatic C-F bond cleavage. nih.gov For some fluoronitrobenzenes, the primary biotransformation pathway under methanogenic conditions is nitro-reduction rather than reductive defluorination. nih.gov However, reductive defluorination has been observed for 3-fluoronitrobenzene after an extended period. nih.gov
A variety of enzymes capable of cleaving the C-F bond, known as dehalogenases or defluorinases, have been identified and characterized in microorganisms. mdpi.comacs.org Fluoroacetate dehalogenases are a well-studied class of enzymes that catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate. acs.orgbangor.ac.uk These enzymes have been shown to exhibit activity against other fluorinated compounds as well, including difluoroacetate. acs.orgbangor.ac.uknih.gov Other key enzymes involved in microbial defluorination include cytochrome P450 monooxygenases and reductive dehalogenases. mdpi.com The identification of novel defluorinating organisms and enzymes is an active area of research, with the potential for developing bioremediation strategies for fluorinated pollutants. mdpi.comacs.org
| Enzyme Class | Substrate(s) | Microorganism Source (Example) |
| Fluoroacetate Dehalogenase | Fluoroacetate, Difluoroacetate | Delftia acidovorans, Rhodopseudomonas palustris acs.orgbangor.ac.uk |
| Haloacid Dehalogenase | Monofluoroacetate, Difluoroacetate | Delftia acidovorans acs.org |
| Benzoyl-CoA Reductase | 4-Fluorobenzoyl-CoA | Thauera aromatica nih.gov |
Impact of Fluorine Substitution Patterns on Biodegradability
The initial step in the aerobic biodegradation of many aromatic compounds is the enzymatic hydroxylation of the benzene ring, a reaction often catalyzed by dioxygenase enzymes. The presence of fluorine substituents can significantly influence the rate and regioselectivity of this enzymatic attack. Generally, the ease of degradation is influenced by the electron-withdrawing nature of fluorine, which can deactivate the aromatic ring towards electrophilic attack by oxygenases.
Research on the degradation of monochlorophenols has shown that the position of the halogen influences the degradation rate. For instance, some microbial strains can degrade 2-chlorophenol and 4-chlorophenol more readily than 3-chlorophenol. This is attributed to the specificities of the involved enzymes. It is plausible that similar positional effects govern the biodegradation of difluorinated compounds. The 2,3-difluoro substitution pattern of the target compound presents a unique electronic and steric environment that will dictate its interaction with microbial enzymes.
To illustrate the potential impact of fluorine substitution patterns, the following table presents hypothetical comparative biodegradation data for different difluorophenoxybutanoate isomers, based on general principles of microbial degradation of halogenated aromatics. It is important to note that this data is illustrative and not based on direct experimental results for these specific compounds.
| Compound | Fluorine Substitution Pattern | Relative Biodegradation Rate (Hypothetical) | Rationale |
| Ethyl 4-(2,3-difluoro-phenoxy)butanoate | Ortho, Meta | Moderate | The adjacent fluorine atoms may present steric hindrance to enzymatic attack. |
| Ethyl 4-(2,4-difluoro-phenoxy)butanoate | Ortho, Para | Potentially Higher | The para position is often susceptible to initial enzymatic hydroxylation. |
| Ethyl 4-(2,5-difluoro-phenoxy)butanoate | Ortho, Meta | Moderate | Similar to the 2,3-isomer, with potential for steric hindrance. |
| Ethyl 4-(2,6-difluoro-phenoxy)butanoate | Di-ortho | Potentially Lower | The two ortho substituents could significantly hinder enzymatic access to the ring. |
| Ethyl 4-(3,4-difluoro-phenoxy)butanoate | Meta, Para | Potentially Higher | The unsubstituted ortho position may be more accessible to dioxygenase enzymes. |
| Ethyl 4-(3,5-difluoro-phenoxy)butanoate | Di-meta | Potentially Lower | The electronic deactivation of the ring by two meta-directing fluorine atoms could reduce susceptibility to electrophilic attack. |
Environmental Persistence and Transformation Products of Fluorinated Esters
The persistence of fluorinated esters in the environment is intrinsically linked to the stability of the carbon-fluorine bond. Complete mineralization, involving the cleavage of this bond, is often a slow process. The initial stages of biotransformation, however, can lead to the formation of various intermediate products.
For a compound like this compound, several transformation pathways can be predicted based on the metabolism of analogous fluorinated aromatic compounds and esters:
Ester Hydrolysis: The ester linkage is a likely point of initial enzymatic attack by esterases, which are widespread in microorganisms. This would cleave the molecule into 2,3-difluorophenol and 4-hydroxybutanoate. The latter is a readily biodegradable fatty acid.
Ether Cleavage: The ether bond connecting the butanoate side chain to the aromatic ring could also be a target for microbial enzymes, specifically etherases. This would also lead to the formation of 2,3-difluorophenol.
Hydroxylation of the Aromatic Ring: As mentioned previously, dioxygenase enzymes can hydroxylate the aromatic ring. For the 2,3-difluoro-substituted ring, hydroxylation could potentially occur at the less sterically hindered positions, leading to the formation of difluorinated catechols (dihydroxybenzenes).
Following these initial transformations, the primary aromatic intermediate would be 2,3-difluorophenol . The subsequent degradation of this compound would likely proceed through the formation of a fluorinated catechol . The catechol ring can then undergo cleavage, either through an ortho- or meta-cleavage pathway, catalyzed by catechol dioxygenases. This ring-opening step is crucial for the further breakdown of the aromatic structure and eventual defluorination.
The ultimate fate of the fluorine atoms is their release as fluoride ions (F⁻), which signifies the complete detoxification of the organofluorine molecule. However, the accumulation of intermediate fluorinated phenols and catechols is a possibility if the initial transformation steps occur more rapidly than the subsequent degradation and defluorination reactions.
Strategies for "Benign by Design" in Fluorinated Compound Development
The concept of "Benign by Design" aims to create chemical products that are inherently less hazardous and more environmentally friendly. In the context of fluorinated compounds, this involves designing molecules that can perform their intended function while being susceptible to degradation after their use. acsgcipr.orgacsgcipr.org Several strategies can be employed in the development of more benign fluorinated esters:
Introducing Biodegradable Linkages: The inclusion of functional groups that are readily cleaved by common microbial enzymes can significantly enhance the biodegradability of a molecule. Ester and ether linkages, as present in this compound, are generally more susceptible to microbial attack than a direct carbon-carbon bond between the aromatic ring and a side chain. Designing molecules with more labile ester or amide bonds can be a viable strategy.
Optimizing Fluorine Substitution Patterns: While fluorine is often added to block metabolic pathways and increase stability, a more nuanced approach can be taken. nih.gov This involves strategically placing fluorine atoms in positions that still allow for enzymatic recognition and initiation of degradation. For example, avoiding polyhalogenation and highly substituted aromatic rings can reduce persistence. acsgcipr.org The use of a difluoroanisole (PhOCF2H) motif has been suggested as a potentially more balanced alternative to the more common trifluoroanisole (PhOCF3) in drug design, offering a compromise between stability and metabolic liability. nih.gov
Incorporating "Metabolic Handles": Introducing functional groups that can serve as points of initial enzymatic attack can facilitate the degradation process. For instance, incorporating hydroxyl or carboxyl groups can make the molecule more polar and susceptible to microbial enzymes.
Considering the Entire Life Cycle: A "Benign by Design" approach necessitates a holistic view of the compound's life cycle, from synthesis to disposal. This includes designing synthetic routes that are more environmentally friendly and considering the potential for the formation of persistent or toxic transformation products.
The following table outlines some "Benign by Design" strategies applicable to fluorinated esters:
| Strategy | Description | Example Application |
| Incorporate Labile Linkages | Introduce functional groups like esters or amides that are known to be susceptible to microbial hydrolysis. | Utilizing an ester linkage, as in the parent compound, is a good starting point. Further optimization could involve exploring different ester types with varying susceptibility to hydrolysis. |
| Strategic Fluorination | Avoid polyfluorination and place fluorine atoms in positions that do not completely block enzymatic attack. | Instead of a highly fluorinated ring, using a mono- or di-fluorinated pattern might be sufficient for the desired function while allowing for easier degradation. |
| Increase Hydrophilicity | Add polar functional groups to increase water solubility and bioavailability for microbial degradation. | Incorporating a hydroxyl or carboxyl group on the butanoate side chain could enhance biodegradability. |
| Mimic Natural Substrates | Design the molecule to resemble the natural substrates of common microbial enzymes. | Structuring the side chain to be more similar to naturally occurring fatty acids could promote its metabolism. |
By implementing these "Benign by Design" principles, it may be possible to develop new generations of fluorinated compounds that offer the desired performance characteristics while minimizing their environmental persistence and impact.
Exploration of Chemical Research Applications and Derivatization
Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogs) to determine how specific structural features influence their biological activity. The scaffold of Ethyl 4-(2,3-difluoro-phenoxy)butanoate offers several points for modification.
Modification of the Phenoxy Moiety
The 2,3-difluorophenoxy group is a critical component for molecular recognition and binding. The fluorine atoms significantly alter the electronic properties of the aromatic ring, influencing its pKa, lipophilicity, and ability to form hydrogen bonds or halogen bonds. SAR studies would involve systematically altering the substitution on this ring to probe these interactions.
Key modifications could include:
Positional Isomerism: Moving the fluorine atoms to other positions on the ring (e.g., 2,4-difluoro or 3,5-difluoro) would help determine the spatial requirements for optimal target interaction. nih.govriekemetals.com
Halogen Substitution: Replacing one or both fluorine atoms with other halogens (e.g., chlorine, bromine) would systematically vary the size, electronegativity, and polarizability of the substituent.
Introduction of Other Groups: Adding small alkyl, methoxy, or cyano groups would explore the effects of steric bulk and electronic donation/withdrawal on activity.
| Modification Type | Example Analog | Potential Impact on Properties |
|---|---|---|
| Positional Isomerism | Ethyl 4-(3,5-difluoro-phenoxy)butanoate | Alters dipole moment and binding geometry |
| Positional Isomerism | Ethyl 4-(2,4-difluoro-phenoxy)butanoate | Changes electronic distribution and potential for H-bonding |
| Single Halogen Substitution | Ethyl 4-(2-fluoro-phenoxy)butanoate | Reduces electron-withdrawing effect compared to difluoro |
| Different Halogen Substitution | Ethyl 4-(2,4-dichloro-phenoxy)butanoate | Increases size and lipophilicity of the substituent |
Modification of the Butanoate Chain
Common modifications include:
Chain Length: The four-carbon linker can be shortened (propanoate) or lengthened (pentanoate, hexanoate) to find the optimal distance between the phenoxy ring and the ester.
Ester Group: The ethyl ester can be swapped for other alkyl groups (e.g., methyl, propyl, tert-butyl) to alter steric hindrance and the rate of hydrolytic metabolism. Saponification of the ester to the corresponding carboxylic acid introduces a charged group, which can dramatically change solubility and binding interactions.
Chain Substitution: Introducing substituents, such as methyl groups or fluorine atoms, directly onto the butanoate chain can restrict its conformation or alter its metabolic stability.
| Modification Type | Example Analog | Potential Impact on Properties |
|---|---|---|
| Chain Length Variation | Ethyl 3-(2,3-difluoro-phenoxy)propanoate | Reduces flexibility and distance between terminal groups |
| Ester Hydrolysis | 4-(2,3-difluoro-phenoxy)butanoic acid | Increases polarity and introduces a potential H-bond donor/acceptor |
| Ester Alkyl Group Variation | Mthis compound | Slightly alters size and susceptibility to esterase enzymes |
| Chain Fluorination | Ethyl 2,2-difluoro-4-(2,3-difluoro-phenoxy)butanoate | Increases metabolic stability and alters electronics of the chain |
Derivatization for Enhanced Analytical Detection and Stability in Research
For research purposes, a compound may be derivatized to improve its utility in assays without necessarily improving its primary biological activity. This can involve adding moieties that enhance analytical detection, such as a fluorescent tag, which allows for visualization in cellular imaging studies. Alternatively, modifications can be made to improve chemical or metabolic stability, ensuring the compound remains intact for the duration of an experiment. For example, replacing metabolically labile C-H bonds with C-F bonds or introducing bulky groups near the ester linkage could slow down enzymatic degradation.
Applications in Materials Science Research, e.g., as Adhesion Promoters
Adhesion promoters are chemical agents used to improve the bonding between two dissimilar materials, such as an inorganic substrate (like glass or metal) and an organic polymer. evonik.com These promoters often work by forming a chemical bridge across the interface. dakenam.com
Fluorinated compounds are of significant interest in materials science for their ability to create surfaces with low energy and high hydrophobicity. researchgate.net While there is no specific research documenting the use of this compound as an adhesion promoter, its structure suggests theoretical potential. The difluorophenoxy group could be oriented at a surface to create a fluorinated layer, modifying surface properties like wetting and friction. The ester group could potentially undergo reactions to bond with a compatible polymer matrix. However, its application in this area remains a subject for future investigation.
Role as a Precursor or Intermediate in the Synthesis of Complex Organic Scaffolds
The functional groups within this compound make it a useful building block or intermediate in organic synthesis. The ester functionality is particularly versatile; it can be hydrolyzed to a carboxylic acid, which can then be used in amide bond couplings or other transformations. The ester can also be reduced to a primary alcohol (4-(2,3-difluoro-phenoxy)butan-1-ol), providing another synthetic handle.
Furthermore, the difluorinated aromatic ring can undergo nucleophilic aromatic substitution under certain conditions or be further functionalized. As an intermediate, this compound could serve as a starting point for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, or specialized polymers, where the 2,3-difluorophenoxy ether moiety is a required structural element. For instance, similar phenoxyalkanoic acid derivatives are common starting materials in the synthesis of various biologically active compounds. smolecule.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
